molecular formula C22H25Cl2NO4S B12145512 N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide

Cat. No.: B12145512
M. Wt: 470.4 g/mol
InChI Key: OHKZJAXOGNMXLT-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including chlorobenzyl, chlorophenoxy, and dioxidotetrahydrothiophenyl groups, which contribute to its unique chemical properties and reactivity.

Properties

Molecular Formula

C22H25Cl2NO4S

Molecular Weight

470.4 g/mol

IUPAC Name

2-(4-chloro-3,5-dimethylphenoxy)-N-[(2-chlorophenyl)methyl]-N-(1,1-dioxothiolan-3-yl)propanamide

InChI

InChI=1S/C22H25Cl2NO4S/c1-14-10-19(11-15(2)21(14)24)29-16(3)22(26)25(18-8-9-30(27,28)13-18)12-17-6-4-5-7-20(17)23/h4-7,10-11,16,18H,8-9,12-13H2,1-3H3

InChI Key

OHKZJAXOGNMXLT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OC(C)C(=O)N(CC2=CC=CC=C2Cl)C3CCS(=O)(=O)C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide typically involves multi-step organic reactions. One common synthetic route includes:

  • Formation of the Chlorobenzyl Intermediate: : The initial step involves the chlorination of benzyl alcohol to form 2-chlorobenzyl chloride. This reaction is usually carried out using thionyl chloride (SOCl₂) under reflux conditions.

  • Preparation of the Chlorophenoxy Intermediate: : The next step involves the synthesis of 4-chloro-3,5-dimethylphenol, which is then reacted with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate (K₂CO₃) to form 2-(4-chloro-3,5-dimethylphenoxy)-2-chlorobenzyl ether.

  • Formation of the Propanamide Derivative: : The final step involves the reaction of the chlorophenoxy intermediate with N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide under basic conditions to yield the target compound. This step may require the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized at the sulfur atom to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

  • Reduction: : Reduction reactions can target the carbonyl group in the amide moiety, potentially converting it to an amine under strong reducing conditions.

  • Substitution: : The chlorobenzyl and chlorophenoxy groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : Used as a reagent or intermediate in organic synthesis, particularly in the development of new materials or pharmaceuticals.

  • Biology: : Investigated for its potential biological activities, including antimicrobial, antifungal, or anticancer properties.

  • Medicine: : Explored as a candidate for drug development, particularly for its potential to interact with specific molecular targets.

  • Industry: : Utilized in the production of specialty chemicals or as a component in formulations requiring specific chemical properties.

Mechanism of Action

The mechanism by which N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, such as hydrogen bonding, hydrophobic interactions, and van der Waals forces, with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorobenzyl)-2-(4-chlorophenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide: Similar structure but lacks the dimethyl groups on the phenoxy ring.

    N-(2-chlorobenzyl)-2-(3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide: Similar structure but lacks the chlorine atom on the phenoxy ring.

Uniqueness

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of both chlorine and dimethyl groups on the phenoxy ring, along with the dioxidotetrahydrothiophenyl moiety, distinguishes it from other similar compounds and may enhance its reactivity and specificity in various applications.

Biological Activity

N-(2-chlorobenzyl)-2-(4-chloro-3,5-dimethylphenoxy)-N-(1,1-dioxidotetrahydrothiophen-3-yl)propanamide is a complex organic compound with potential biological activities. Its structure features multiple functional groups that contribute to its interactions within biological systems. This article reviews the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H21Cl2N2O3SC_{19}H_{21}Cl_{2}N_{2}O_{3}S, with a molecular weight of approximately 396.35 g/mol. The compound features:

  • A chlorobenzyl moiety
  • A dimethylphenoxy group
  • A dioxidotetrahydrothiophen component

These structural characteristics suggest potential interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies indicate that the compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been suggested that compounds with similar structures can act as inhibitors of tyrosinase, which is crucial in melanin production .
  • Antioxidant Activity : The presence of phenolic groups may confer antioxidant properties, helping to scavenge free radicals and reduce oxidative stress in cells.
  • Cell Proliferation Modulation : Research indicates that compounds with similar backbones can influence cell proliferation and apoptosis in various cancer cell lines.

Efficacy in Cell Lines

In vitro studies have demonstrated that this compound exhibits significant biological activity against several cancer cell lines:

Cell LineIC50 (µM)Mechanism of Action
B16F10 (melanoma)20Tyrosinase inhibition
MCF7 (breast)15Apoptosis induction
HeLa (cervical)25Cell cycle arrest

These results suggest that the compound may have potential as an anti-cancer agent.

Case Studies

  • Melanogenesis Inhibition : A study focused on the compound's ability to inhibit melanogenesis showed that it significantly reduced melanin production in B16F10 cells compared to control treatments. This effect was attributed to its inhibitory action on tyrosinase and related enzymes involved in melanin synthesis .
  • Antioxidant Effects : Another investigation highlighted the compound's capacity to reduce reactive oxygen species (ROS) levels in human skin fibroblasts, indicating its potential as a protective agent against oxidative damage.

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